MBP Ac1-9

Autoimmunity Immunology Peptide-MHC Binding

MBP Ac1-9 (Ac-ASQKRPSQR, CAS 106128-97-6) is the acetylated N-terminal 1-9 peptide of murine myelin basic protein, the immunodominant encephalitogenic epitope in H-2u EAE models. Its uniquely weak I-Au MHC binding drives predictable acute monophasic disease—the gold standard for preclinical MS studies. Unlike position-4 analogs (4A, 4Y) that shift the response toward tolerance, native Ac1-9 ensures robust T cell-mediated autoimmunity. This defined, low-signal baseline is essential for benchmarking Altered Peptide Ligand (APL) tolerance studies and investigating central tolerance escape mechanisms. Procure high-purity MBP Ac1-9 to standardize EAE induction and enable reproducible tracking of the public Vβ8.2/Vα2.3 T cell clonotype.

Molecular Formula C44H78N18O15
Molecular Weight 1099.2 g/mol
Cat. No. B15598555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBP Ac1-9
Molecular FormulaC44H78N18O15
Molecular Weight1099.2 g/mol
Structural Identifiers
InChIInChI=1S/C44H78N18O15/c1-22(54-23(2)65)34(68)60-29(20-63)38(72)56-25(12-14-32(46)66)36(70)55-24(8-3-4-16-45)35(69)58-27(9-5-17-52-43(48)49)41(75)62-19-7-11-31(62)40(74)61-30(21-64)39(73)57-26(13-15-33(47)67)37(71)59-28(42(76)77)10-6-18-53-44(50)51/h22,24-31,63-64H,3-21,45H2,1-2H3,(H2,46,66)(H2,47,67)(H,54,65)(H,55,70)(H,56,72)(H,57,73)(H,58,69)(H,59,71)(H,60,68)(H,61,74)(H,76,77)(H4,48,49,52)(H4,50,51,53)/t22-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1
InChIKeyKCBFKKKKZRYOFU-YUSDYXKUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBP Ac1-9: The Immunodominant Epitope Defining the H-2u EAE Model of Multiple Sclerosis


MBP Ac1-9 (Ac-ASQKRPSQR) is the acetylated N-terminal 1-9 peptide of murine myelin basic protein (MBP). It is established as the immunodominant encephalitogenic epitope in the H-2u mouse model of experimental autoimmune encephalomyelitis (EAE), the most widely used preclinical model for multiple sclerosis (MS) research [1]. Its primary utility lies in its ability to reliably induce and study the T cell-mediated autoimmune response against myelin. A defining biochemical characteristic is its unusually low binding affinity for the restricting MHC class II molecule I-Au, a feature directly linked to its capacity to drive autoimmunity [2].

MBP Ac1-9 Procurement: Why Altered Peptide Ligands (APLs) Cannot Be Substituted for Native Peptide


In the MBP epitope system, a single amino acid change at position 4 fundamentally alters the peptide's interaction with the MHC molecule and its subsequent biological outcome, making generic substitution a significant experimental risk. Position 4 analogs like Ac1-9[4K] (native), Ac1-9[4A], and Ac1-9[4Y] (also known as Ac1-9(4Y)) represent a defined hierarchy of MHC binding affinities (Ac1-9[4K] << [4A] < [4Y]) [1]. This gradient in biophysical interaction leads to a corresponding gradient in functional outcomes, from T cell activation and disease induction to tolerance induction and immune regulation [2]. Using an incorrect analog can therefore shift an experimental paradigm from one of autoimmune pathogenesis to one of immunosuppression, compromising the validity and interpretability of the study.

MBP Ac1-9 Technical Guide: Quantified Differentiation from Key Analogs and Competitors


MBP Ac1-9 vs. Ac1-9[4Y]: >1,000,000-Fold Difference in MHC Binding Affinity Defines Divergent Functional Roles

MBP Ac1-9 (native, with lysine at position 4) binds the I-Au MHC class II molecule with exceptionally low affinity. In contrast, the high-affinity analog Ac1-9[4Y] (substitution of lysine with tyrosine) exhibits a binding increase of approximately 1,000,000-fold . This stark biophysical difference translates into distinct functional profiles: Ac1-9 is a disease-inducing immunogen, while Ac1-9[4Y] acts as a potent tolerogen and is often used in studies of immune regulation [1].

Autoimmunity Immunology Peptide-MHC Binding

MBP Ac1-9 vs. Position 4 Analogs: A Direct Affinity-Protection Gradient in Prophylactic EAE

The therapeutic efficacy of soluble peptides in preventing EAE directly correlates with their MHC binding affinity. In a head-to-head prophylactic study, intraperitoneal administration of the high-affinity analogs Ac1-9[4A] and Ac1-9[4Y] prior to immunization significantly protected mice from Ac1-9-induced EAE. In contrast, treatment with the native low-affinity MBP Ac1-9 peptide resulted in only moderate protection [1].

EAE Tolerance Therapeutic Window

MBP Ac1-9 vs. Ac1-9[4Y]: In Vivo Protection in an Intranasal Tolerance Model

In a study investigating the mechanisms of intranasal (i.n.) tolerance, the degree of protection against EAE was directly dependent on the peptide's MHC affinity. Repeated i.n. administration of the highest-affinity peptide, Ac1-9[4Y], provided complete protection against EAE, whereas treatment with the intermediate-affinity analog Ac1-9[4A] and the low-affinity native peptide Ac1-9[4K] (MBP Ac1-9) resulted in only partial protection [1].

Mucosal Tolerance Regulatory T cells EAE

MBP Ac1-9 vs. Flanking Determinant LDVM1-9: 30-Fold Lower MHC Affinity Drives Autoimmune Dominance

The immunodominance of MBP Ac1-9 is linked to its low MHC binding affinity compared to a flanking determinant present in the embryonically expressed Golli-MBP protein. The peptide LDVM1-9, which includes four Golli residues upstream of the MBP1-9 sequence, binds to I-Au 30-fold better than MBP Ac1-9 [1]. This difference in affinity supports a competitive capture model where the high-affinity flanking determinant outcompetes Ac1-9 for MHC binding during thymic development, allowing high-avidity, autoreactive T cells specific for Ac1-9 to escape negative selection [2].

Determinant Capture Central Tolerance Autoimmunity

MBP Ac1-9 vs. MBP Ac1-11: Comparability and Divergence in Mucosal Tolerance and Cross-Reactivity

Both MBP Ac1-9 and the longer MBP Ac1-11 peptide can serve as encephalitogenic epitopes in H-2u mice, and both have been shown to inhibit EAE following a single intranasal dose [1]. However, their cross-reactivity with peptide mimics is not identical. Studies have shown that immunization with a peptide mimic can be sufficiently cross-reactive with Ac1-9 to induce tolerance and protection against Ac1-9-induced EAE, but this cross-reactivity was initially defined using the Ac1-11 peptide as the T cell target [2]. This indicates that while Ac1-9 and Ac1-11 may be functionally similar in some assays, their fine specificity and cross-reactive potential differ.

Mucosal Tolerance Cross-Reactivity EAE

MBP Ac1-9 Application Guide: Targeted Scenarios for Scientific and Preclinical Use


Standardized Induction of Acute Monophasic EAE in H-2u Mice

MBP Ac1-9 is the gold-standard peptide for reliably inducing acute monophasic EAE in B10.PL and other H-2u haplotype mice, a model essential for studying the acute phase of MS and for pre-clinical testing of anti-inflammatory or neuroprotective compounds. The predictable disease course, driven by the public Vβ8.2Jβ2.7 clonotype, allows for standardized assessment of clinical scores and histopathological endpoints [1].

Investigating Mechanisms of Peripheral T Cell Tolerance Induction

The weak MHC-binding affinity of MBP Ac1-9 makes it an ideal 'low-signal' baseline against which the tolerogenic capacity of higher-affinity Altered Peptide Ligands (APLs) can be measured. It is the essential comparator for defining the functional consequences of increased MHC binding, as it provides only partial protection in tolerance models [1], thereby establishing a therapeutic window for testing novel tolerizing strategies [2].

Studying Determinant Capture and the Escape from Central Tolerance

MBP Ac1-9 is the definitive reagent for investigating the mechanism of determinant capture in central tolerance. Its uniquely low affinity for I-Au is the reason it is outcompeted for MHC binding by flanking determinants during thymic selection, allowing high-avidity autoreactive T cells to escape deletion [1]. This makes it a critical tool for studying fundamental questions in autoimmune pathogenesis.

TCR Repertoire Analysis and Clonotype Tracking

The response to MBP Ac1-9 in H-2u mice is characterized by a restricted T cell receptor (TCR) repertoire, dominated by the public Vβ8.2 and Vα2.3 clonotypes [1]. This limited heterogeneity makes MBP Ac1-9 a powerful tool for tracking antigen-specific T cell clones during the course of an immune response, enabling detailed studies of T cell dynamics, trafficking, and regulation in vivo [2].

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